molecular formula C14H10O5 B8271584 5-Hydroxy-2-(1'-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione CAS No. 123297-90-5

5-Hydroxy-2-(1'-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione

Cat. No. B8271584
CAS RN: 123297-90-5
M. Wt: 258.23 g/mol
InChI Key: XJGFVZBTNKODFQ-LURJTMIESA-N
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Description

5-Hydroxy-2-(1’-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione is a naphthofuran that is naphtho[2,3-b]furan-4,9-dione substituted by a hydroxy group at position 5 and a 1-hydroxyethyl group at position 2 . It has a molecular formula of C14H10O5 and a molecular weight of 258.2262 .


Synthesis Analysis

The synthesis of 5-Hydroxy-2-(1’-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione involves a reverse hydrogenolysis process for two-site coupling of 2-hydroxy-1,4-naphthoquinones with olefins to produce naphtha[2,3-b]furan-4,9-diones and hydrogen (H2). The reaction is catalyzed by commercially available Pd/C without oxidants and hydrogen acceptors .


Molecular Structure Analysis

The position of the phenolic group in 5-Hydroxy-2-(1’-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione was established by X-ray crystallography . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions of 5-Hydroxy-2-(1’-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione involve a visible-light-mediated [3+2] cycloaddition reaction . More details about the reactions can be found in the referenced papers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Hydroxy-2-(1’-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione include its molecular formula (C14H10O5), molecular weight (258.2262), and its InChI and SMILES strings .

Future Directions

The future directions for the study of 5-Hydroxy-2-(1’-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione could involve further investigation into its antineoplastic activity and potential applications in cancer treatment . Additionally, more research could be conducted to fully understand its synthesis and chemical reactions .

properties

CAS RN

123297-90-5

Molecular Formula

C14H10O5

Molecular Weight

258.23 g/mol

IUPAC Name

5-hydroxy-2-[(1S)-1-hydroxyethyl]benzo[f][1]benzofuran-4,9-dione

InChI

InChI=1S/C14H10O5/c1-6(15)10-5-8-12(17)11-7(3-2-4-9(11)16)13(18)14(8)19-10/h2-6,15-16H,1H3/t6-/m0/s1

InChI Key

XJGFVZBTNKODFQ-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(O1)C(=O)C3=C(C2=O)C(=CC=C3)O)O

SMILES

CC(C1=CC2=C(O1)C(=O)C3=C(C2=O)C(=CC=C3)O)O

Canonical SMILES

CC(C1=CC2=C(O1)C(=O)C3=C(C2=O)C(=CC=C3)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Hydroxy-2-(1'-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione
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5-Hydroxy-2-(1'-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione
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5-Hydroxy-2-(1'-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione
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5-Hydroxy-2-(1'-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione
Reactant of Route 5
5-Hydroxy-2-(1'-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione
Reactant of Route 6
5-Hydroxy-2-(1'-hydroxyethyl)naphtho[2,3-b]furan-4,9-dione

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